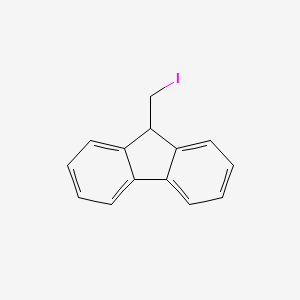

1-Acetyl-4-methylenepiperidine

Overview

Description

“1-Acetyl-4-methylenepiperidine” is a derivative of piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) .

Synthesis Analysis

Piperidones, which include “this compound”, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .

Molecular Structure Analysis

The molecular structure of “this compound” was obtained using DFT techniques . The energy gap between HOMO and LUMO along with global reactivity parameters, NLO behavior, molecular electrostatic potential studies were computed and analyzed for the compound in gaseous & solvent phases .

Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, have been used in various chemical reactions. More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

Scientific Research Applications

Brain Acetylcholinesterase Activity Measurement

- Kinetic Analysis of [11C]MP4A for Acetylcholinesterase Activity : A study utilized [11C]MP4A, an analog of acetylcholine, for the quantitative measurement of acetylcholinesterase (AChE) activity in the human brain using positron emission tomography (PET). This approach allowed for the measurement of AChE activity without arterial blood sampling, using cerebellum or striatum as reference tissues. This method showed promise for clinical studies of Alzheimer's disease by indicating significant reductions in AChE activity in patients compared to controls (Nagatsuka et al., 2001).

Acetylcholinesterase Substrates Synthesis

- Synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP) : Research into the development of in vivo substrates for acetylcholinesterase led to the synthesis of [11C]PMP, demonstrating an improved preparation process. This compound serves as a potential tool for clinical studies of acetylcholinesterase in the human brain, facilitating the exploration of neurological conditions through PET imaging (Snyder et al., 1998).

Chemical Synthesis and Applications

- Oxoammonium Salts for Alcohol Oxidation : A study presented 4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium perchlorate as a reagent for the oxidation of alcohols to ketones or aldehydes. This method is noted for its efficiency, non-reliance on heavy metals, and compatibility with various substrates, highlighting its utility in organic synthesis (Bobbitt, 1998).

Mechanism of Action

Safety and Hazards

Future Directions

Piperidine derivatives, including “1-Acetyl-4-methylenepiperidine”, have shown promise in various fields, particularly in drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the future research directions may involve further exploration of their therapeutic potential and applications in drug design and synthesis .

Properties

IUPAC Name |

1-(4-methylidenepiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-7-3-5-9(6-4-7)8(2)10/h1,3-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRVAOXFSUATBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383505 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308087-58-3 | |

| Record name | 1-(4-methylidenepiperidino)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-[2-(acetylamino)-4,5-dichlorophenyl]acetamide](/img/structure/B1620485.png)

![Ethyl chloro[2-(3-chloro-4-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1620497.png)

![6-Bromo-[2,2'-bipyridine]-4-carboxylic acid](/img/structure/B1620500.png)

![Potassium (2S,5R,6R)-6-(4-azidobenzamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1620501.png)